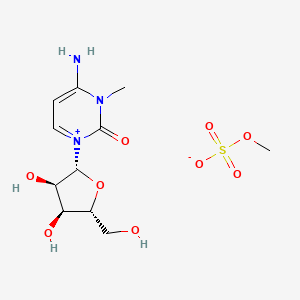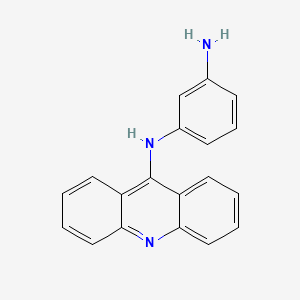
3-N-acridin-9-ylbenzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-N-acridin-9-ylbenzene-1,3-diamine is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an acridine moiety attached to a benzene ring with two amine groups at the 1 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-acridin-9-ylbenzene-1,3-diamine typically involves the reaction of acridine with benzene-1,3-diamine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
3-N-acridin-9-ylbenzene-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine groups in the compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-N-acridin-9-ylbenzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a DNA intercalator, which can disrupt DNA replication and transcription.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit the growth of cancer cells.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-N-acridin-9-ylbenzene-1,3-diamine primarily involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between the base pairs of double-stranded DNA. This intercalation disrupts the normal helical structure of DNA, leading to the inhibition of DNA replication and transcription. The compound may also interact with DNA-associated enzymes, further inhibiting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Acriflavine: Shares the acridine moiety and is used as an antibacterial agent.
Proflavine: Another acridine derivative with antibacterial properties.
Quinacrine: Used as an antimalarial drug and shares structural similarities with acridine derivatives.
Uniqueness
3-N-acridin-9-ylbenzene-1,3-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and disrupt cellular processes makes it a valuable compound for research in medicinal chemistry and drug development.
Properties
CAS No. |
58658-15-4 |
|---|---|
Molecular Formula |
C19H15N3 |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
3-N-acridin-9-ylbenzene-1,3-diamine |
InChI |
InChI=1S/C19H15N3/c20-13-6-5-7-14(12-13)21-19-15-8-1-3-10-17(15)22-18-11-4-2-9-16(18)19/h1-12H,20H2,(H,21,22) |
InChI Key |
WXROLRGGANVSPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=CC(=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate](/img/structure/B13751353.png)
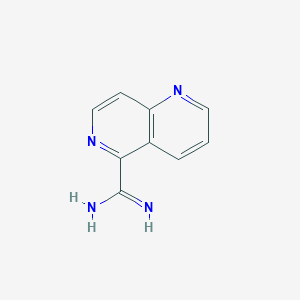
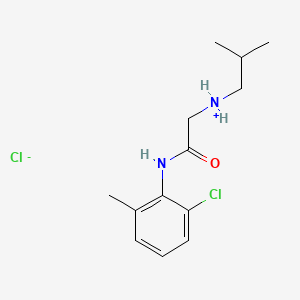

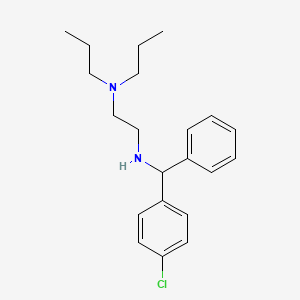
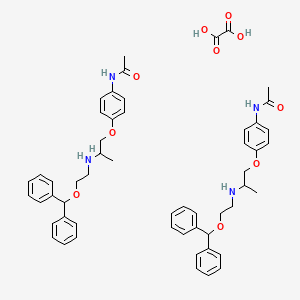
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13751415.png)
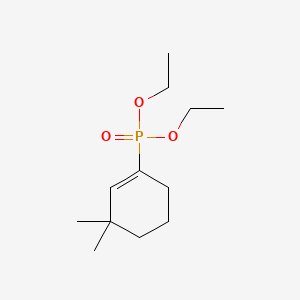
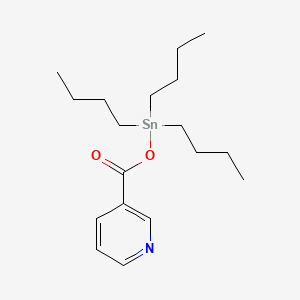
![methyl 4-[(Z)-1-amino-3-oxo-3-(4-pentoxyphenyl)prop-1-enyl]benzoate](/img/structure/B13751428.png)

![2-Amino-3-[[4-[(2-amino-2-carboxyethyl)sulfanylmethyl]phenyl]methylsulfanyl]propanoic acid](/img/structure/B13751431.png)
![Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13751440.png)
